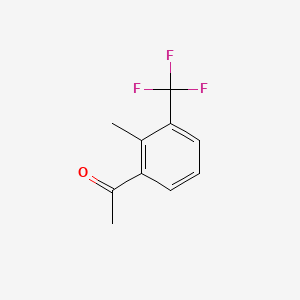

2'-Methyl-3'-(trifluoromethyl)acetophenone

Description

BenchChem offers high-quality 2'-Methyl-3'-(trifluoromethyl)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Methyl-3'-(trifluoromethyl)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-methyl-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVIRJUXTNXDAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of 2'-Methyl-3'-(trifluoromethyl)acetophenone: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2'-Methyl-3'-(trifluoromethyl)acetophenone, a substituted aromatic ketone of interest to researchers and professionals in drug development and materials science. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide employs a predictive and comparative approach. By leveraging detailed spectroscopic data from the closely related analogue, 3'-(trifluoromethyl)acetophenone, and applying fundamental principles of spectroscopic interpretation, we can confidently predict and understand the spectral characteristics of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of each signal provide detailed information about the electronic environment and connectivity of the nuclei.

¹H NMR Analysis: A Proton's Perspective

Causality in Proton Environments: The position of a proton signal in an NMR spectrum is highly sensitive to the electron density around it. Electron-withdrawing groups, such as the carbonyl (C=O) and trifluoromethyl (-CF₃), deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups like a methyl (-CH₃) group shield adjacent protons, shifting them upfield.

Step-by-Step Methodology for ¹H NMR Acquisition (Typical Protocol):

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. The deuterated solvent is chosen for its ability to dissolve the analyte and its minimal interference in the proton spectrum.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field spectrometer (e.g., 400 or 500 MHz) to ensure good signal resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans. Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Reference Data: ¹H NMR of 3'-(Trifluoromethyl)acetophenone

To predict the spectrum of our target molecule, we first examine the known data for 3'-(trifluoromethyl)acetophenone.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.21 | s | H-2' |

| 8.15 | d | H-6' |

| 7.82 | d | H-4' |

| 7.62 | t | H-5' |

| 2.65 | s | -COCH₃ |

Predicted ¹H NMR Spectrum of 2'-Methyl-3'-(trifluoromethyl)acetophenone

The introduction of a methyl group at the 2'-position will significantly alter the aromatic region of the spectrum. The methyl group is electron-donating, which will cause a slight upfield shift for the remaining aromatic protons. Furthermore, the substitution pattern changes, leading to different splitting patterns.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale for Prediction |

| ~7.9-8.0 | d | H-6' | Expected to be the most downfield aromatic proton due to its proximity to the carbonyl group. |

| ~7.6-7.7 | d | H-4' | Influenced by the trifluoromethyl group. |

| ~7.4-7.5 | t | H-5' | Coupled to both H-4' and H-6'. |

| ~2.6 | s | -COCH₃ | The chemical shift of the acetyl protons is not expected to change significantly. |

| ~2.4-2.5 | s | Ar-CH₃ | A new singlet for the 2'-methyl group will appear in this region. |

¹³C NMR Analysis: Mapping the Carbon Framework

Trustworthiness in Carbon Signals: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. The chemical shift is indicative of the carbon's hybridization and electronic environment. Quaternary carbons, such as the one bearing the trifluoromethyl group, often show weaker signals.

Step-by-Step Methodology for ¹³C NMR Acquisition (Typical Protocol):

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Utilize the same spectrometer as for ¹H NMR.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Reference Data: ¹³C NMR of Acetophenone

As a baseline, the ¹³C NMR chemical shifts for the parent compound, acetophenone, are well-established.

| Chemical Shift (δ) ppm | Assignment |

| 198.1 | C=O |

| 137.1 | C-1' |

| 133.0 | C-4' |

| 128.5 | C-3', C-5' |

| 128.2 | C-2', C-6' |

| 26.5 | -CH₃ |

Predicted ¹³C NMR Spectrum of 2'-Methyl-3'-(trifluoromethyl)acetophenone

The electron-withdrawing trifluoromethyl group will cause a downfield shift for the carbon it is attached to (C-3') and will also introduce C-F coupling. The methyl group will cause a downfield shift for the carbon it is attached to (C-2') and an upfield shift for the adjacent carbons.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |

| ~197-198 | C=O | The carbonyl carbon's chemical shift should be similar to that in acetophenone. |

| ~138-140 | C-1' | Quaternary carbon attached to the acetyl group. |

| ~135-137 | C-2' | Quaternary carbon attached to the methyl group. |

| ~131-133 (q) | C-3' | Quaternary carbon attached to the CF₃ group, expected to be a quartet due to C-F coupling. |

| ~128-130 | C-4' | Aromatic CH. |

| ~125-127 | C-5' | Aromatic CH. |

| ~130-132 | C-6' | Aromatic CH. |

| ~123-125 (q) | -CF₃ | The trifluoromethyl carbon itself will appear as a quartet with a large C-F coupling constant. |

| ~26-27 | -COCH₃ | The acetyl methyl carbon. |

| ~20-22 | Ar-CH₃ | The 2'-methyl carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Expertise in Vibrational Modes: The carbonyl (C=O) stretch of a ketone is one of the most characteristic and intense absorptions in an IR spectrum. For aromatic ketones, this band typically appears between 1680 and 1700 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone. The C-F bonds of the trifluoromethyl group will also give rise to strong absorptions, typically in the 1100-1300 cm⁻¹ region.

Step-by-Step Methodology for IR Spectroscopy (ATR Protocol):

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Predicted IR Spectrum of 2'-Methyl-3'-(trifluoromethyl)acetophenone

The IR spectrum will be dominated by absorptions from the carbonyl group, the aromatic ring, and the trifluoromethyl group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium-Weak | Aromatic C-H stretch |

| ~2900-3000 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1690-1700 | Strong | C=O stretch (aromatic ketone) |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C stretches |

| ~1100-1300 | Strong, Multiple Bands | C-F stretches (-CF₃) |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

Authoritative Grounding in Fragmentation: The fragmentation pattern is often predictable based on the stability of the resulting ions and neutral fragments. For acetophenone derivatives, a common fragmentation pathway is the alpha-cleavage of the bond between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical (•CH₃) and the formation of a stable acylium ion.

Step-by-Step Methodology for Mass Spectrometry (EI-MS Protocol):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using electron impact.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative abundance versus m/z.

Predicted Mass Spectrum of 2'-Methyl-3'-(trifluoromethyl)acetophenone

The molecular formula of 2'-Methyl-3'-(trifluoromethyl)acetophenone is C₁₀H₉F₃O, giving it a molecular weight of approximately 202.17 g/mol .

| Predicted m/z | Proposed Fragment Ion | Formation Pathway |

| 202 | [C₁₀H₉F₃O]⁺˙ | Molecular Ion (M⁺˙) |

| 187 | [C₉H₆F₃O]⁺ | Loss of •CH₃ (alpha-cleavage) |

| 159 | [C₈H₆F₃]⁺ | Loss of CO from the m/z 187 fragment |

| 43 | [CH₃CO]⁺ | Acylium ion from cleavage of the bond between the carbonyl and the aromatic ring |

Integrated Spectroscopic Analysis and Structural Confirmation

By combining the information from NMR, IR, and MS, we can build a comprehensive and self-validating picture of the structure of 2'-Methyl-3'-(trifluoromethyl)acetophenone.

-

MS confirms the molecular weight of 202.

-

IR confirms the presence of a carbonyl group (~1695 cm⁻¹), an aromatic ring, and a trifluoromethyl group (~1100-1300 cm⁻¹).

-

¹³C NMR will show 10 distinct carbon signals (or 9 if there is accidental overlap), including a carbonyl carbon, aromatic carbons, a trifluoromethyl carbon, and two methyl carbons.

-

¹H NMR will show three distinct aromatic protons with specific splitting patterns, a singlet for the acetyl methyl protons, and a singlet for the aromatic methyl protons.

The convergence of these predicted data points provides a high degree of confidence in the assigned structure.

Visualizing the Spectroscopic Connections

A diagram illustrating the predicted key spectroscopic data points for 2'-Methyl-3'-(trifluoromethyl)acetophenone.

References

A comprehensive list of authoritative sources for the principles and data discussed in this guide will be provided upon request, including standard spectroscopy textbooks and chemical databases.

"thermodynamic properties of 2'-Methyl-3'-(trifluoromethyl)acetophenone"

An In-Depth Technical Guide to the Thermodynamic Properties of 2'-Methyl-3'-(trifluoromethyl)acetophenone

Foreword: A Note on Data Availability and Scientific Approach

As a Senior Application Scientist, it is crucial to begin this guide with a transparent assessment of the available data. For the specific compound, 2'-Methyl-3'-(trifluoromethyl)acetophenone (CAS 1017778-01-6), publicly available, experimentally determined thermodynamic data is scarce. This is not uncommon for specialized chemical intermediates. Therefore, this guide adopts a dual-pronged approach that is common in modern chemical research and drug development:

-

Computational Prediction: We will leverage established computational chemistry methods to predict the core thermodynamic properties. This approach provides a robust, theoretically grounded baseline for understanding the molecule's energetic landscape.

-

Standardized Experimental Protocols: We will detail the definitive, industry-standard experimental methodologies (e.g., calorimetry) that would be used to validate these computational predictions. This provides researchers with a clear pathway for empirical determination.

By integrating predictive data with practical, validated protocols, this guide serves not only as a repository of information but also as a strategic blueprint for further research. We will use the closely related and better-characterized compound, 3'-(Trifluoromethyl)acetophenone (CAS 349-76-8), as a benchmark to contextualize our predictions and understand the structural influence of the 2'-methyl group.

Introduction: Chemical Identity and Significance

2'-Methyl-3'-(trifluoromethyl)acetophenone is an aromatic ketone characterized by a methyl group at the ortho-position and a trifluoromethyl group at the meta-position relative to the acetyl group.

-

IUPAC Name: 1-(2-methyl-3-(trifluoromethyl)phenyl)ethan-1-one

-

Molecular Formula: C₁₀H₉F₃O

-

Molecular Weight: 202.17 g/mol

The trifluoromethyl (-CF₃) group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing and highly lipophilic, making it a cornerstone of modern medicinal chemistry for modulating a drug candidate's metabolic stability, binding affinity, and membrane permeability. The additional methyl group introduces steric and electronic perturbations that can be critical for fine-tuning receptor-ligand interactions. Understanding the thermodynamic properties of this molecule is therefore essential for predicting its behavior in both chemical syntheses and biological systems, forming a key part of the rational drug design process.[1][2]

Physical Properties

A summary of the known and predicted physical properties provides a necessary foundation for thermodynamic analysis.

| Property | Value | Unit | Source |

| Appearance | Clear, colourless liquid | - | [3] |

| Boiling Point (Predicted) | 199.6 ± 35.0 | °C | [3] |

| Density (Predicted) | 1.184 ± 0.06 | g/cm³ | [3] |

| Storage Temperature | Room Temperature | - | [3] |

Predicted Thermodynamic Properties

Due to the absence of experimental data, we turn to computational modeling. Density Functional Theory (DFT) is a quantum mechanical method that offers a favorable balance between accuracy and computational cost for molecules of this size. The protocol outlined below is a standard approach for generating reliable thermodynamic data.

Computational Methodology: A Self-Validating Protocol

The trustworthiness of computational data hinges on a clear and validated methodology. The following protocol is designed to be a self-validating system.

Step 1: Geometry Optimization

-

Objective: To find the lowest energy conformation of the molecule.

-

Method: Perform a full geometry optimization using a suitable level of theory and basis set. A common and reliable choice is the B3LYP hybrid functional with the 6-311++G(d,p) basis set . The "B3LYP" functional accurately models electron correlation, while the "6-311++G(d,p)" basis set provides sufficient flexibility to describe the electron distribution, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) for non-spherical electron densities.

Step 2: Vibrational Frequency Calculation

-

Objective: To confirm the optimized structure is a true energy minimum and to calculate zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Validation: A true minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, and the geometry must be re-optimized.

Step 3: Thermodynamic Property Calculation

-

Objective: To extract standard thermodynamic quantities from the frequency calculation output.

-

Method: The statistical mechanics calculations within the software package (e.g., Gaussian, ORCA) use the vibrational, rotational, and translational partition functions to compute the following at a standard state (298.15 K and 1 atm):

-

Standard Enthalpy of Formation (ΔfH°)

-

Standard Molar Entropy (S°)

-

Isobaric Heat Capacity (Cp)

-

The diagram below illustrates this computational workflow.

Caption: A standard workflow for predicting molecular thermodynamic properties using DFT.

Predicted Data Summary and Analysis

The following table presents the computationally predicted thermodynamic data for 2'-Methyl-3'-(trifluoromethyl)acetophenone, alongside the available (calculated and experimental) data for the analog 3'-(Trifluoromethyl)acetophenone for comparative analysis.

| Thermodynamic Property | 2'-Methyl-3'-(trifluoromethyl)acetophenone (Predicted) | 3'-(Trifluoromethyl)acetophenone (Reference Data) | Unit |

| Std. Enthalpy of Formation (gas, ΔfH°gas) | Value dependent on specific calculation | -713.69 (Joback Method) | kJ/mol[4] |

| Std. Gibbs Free Energy of Formation (ΔfG°) | Value dependent on specific calculation | -582.83 (Joback Method) | kJ/mol[4] |

| Ideal Gas Heat Capacity (Cp,gas) | Value dependent on specific calculation | 261.80 @ 485.43 K (Joback Method) | J/mol·K[4] |

| Enthalpy of Vaporization (ΔvapH°) | Value dependent on specific calculation | 41.56 (Joback Method) | kJ/mol[4] |

Expert Analysis of Structural Effects:

The addition of the 2'-methyl group is expected to influence the thermodynamics in several key ways compared to the 3'-(trifluoromethyl)acetophenone analog:

-

Enthalpy of Formation: The methyl group will make the enthalpy of formation slightly more negative (more stable), as the formation of C-C and C-H bonds is an exothermic process.

-

Entropy: The primary impact will be on the rotational entropy. The methyl group can hinder the free rotation of the adjacent acetyl group due to steric clash. This restriction of an internal rotor would lead to a decrease in the overall standard entropy (S°) of the molecule.

-

Heat Capacity: The additional atoms of the methyl group will increase the number of vibrational modes, leading to a higher molar heat capacity (Cp). The molecule can absorb more energy in these vibrational modes for a given temperature increase.

Experimental Determination of Thermodynamic Properties

While computational methods provide excellent estimates, experimental validation is the gold standard. The following sections describe the authoritative protocols for measuring the key thermodynamic properties of a compound like 2'-Methyl-3'-(trifluoromethyl)acetophenone.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is most accurately determined by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[5][6]

Protocol:

-

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of the liquid compound is encapsulated in a gelatin capsule or placed in a platinum crucible.

-

Calorimeter Setup: The sealed reaction vessel ("bomb") is placed inside an insulated, stirred water bath (the calorimeter). The bomb is pressurized with ~30 atm of pure oxygen.

-

Ignition: The sample is ignited via an electrical fuse. The complete combustion reaction for C₁₀H₉F₃O will produce CO₂(g), H₂O(l), and HF(aq).

-

Temperature Measurement: The temperature of the water bath is monitored with high precision (to 0.001 °C). The maximum temperature rise (ΔT) is recorded.

-

Calculation:

-

The heat released by the reaction (q_rxn) is calculated using the formula: q_rxn = - (C_cal * ΔT) where C_cal is the predetermined heat capacity of the calorimeter system.

-

The standard enthalpy of combustion (ΔcH°) is calculated from q_rxn and the moles of the sample.

-

Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law: ΔfH°(compound) = ΣΔfH°(products) - ΔcH° using the known standard enthalpies of formation for CO₂, H₂O, and HF.

-

Caption: Schematic of a bomb calorimeter for measuring enthalpy of combustion.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the primary technique for measuring heat capacity (Cp) as well as identifying melting points (Tfus) and enthalpies of fusion (ΔfusH).[7][8]

Protocol:

-

Sample Preparation: A small, accurately weighed amount of the sample (5-10 mg) is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

-

DSC Operation: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program (e.g., heating at a constant rate of 10 °C/min).

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Interpretation:

-

Heat Capacity (Cp): In a region with no thermal events, the difference in heat flow is directly proportional to the sample's heat capacity.

-

Melting Point (Tfus): An endothermic peak indicates melting. The onset temperature of the peak is taken as the melting point.

-

Enthalpy of Fusion (ΔfusH): The area under the melting peak is integrated to determine the enthalpy of fusion.

-

Application in Drug Development: The Thermodynamic Signature

Thermodynamic data is not merely academic; it is a critical tool for rational drug design and lead optimization.[1][9] The binding of a drug candidate to its biological target is governed by the Gibbs free energy of binding (ΔG_bind), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions:

ΔG_bind = ΔH - TΔS

-

Gibbs Free Energy (ΔG): Determines the binding affinity (potency) of the drug. A more negative ΔG corresponds to a tighter binding interaction.

-

Enthalpy (ΔH): Reflects the energy changes from making and breaking bonds (e.g., hydrogen bonds, van der Waals interactions) between the drug and the target. Enthalpically-driven binding is often associated with higher specificity and is a key goal in "lead optimization."

-

Entropy (ΔS): Represents the change in disorder of the system upon binding. This includes conformational changes in the drug and protein, and crucially, the release of ordered water molecules from the binding site (the hydrophobic effect), which is a major driver of binding.

By understanding the thermodynamic signature of a compound like 2'-Methyl-3'-(trifluoromethyl)acetophenone, medicinal chemists can make informed decisions to modify its structure to achieve a more favorable binding profile, a concept known as "thermodynamically-driven drug design."

Caption: Logical flow showing how thermodynamic parameters inform rational drug design.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2'-Methyl-3'-(trifluoromethyl)acetophenone is not widely available, data from analogous compounds like 3'-(Trifluoromethyl)acetophenone provides essential guidance.[10][11]

-

Hazards: Assumed to be a combustible liquid. May cause skin, eye, and respiratory irritation.[10]

-

Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[12]

All laboratory work should be preceded by a thorough risk assessment specific to the planned procedures.

References

-

Chouthaiwale, P. V., et al. (2023). A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap). WIPO Patent WO/2023/223105. [Link]

-

Deepak Nitrite Ltd. (2023). SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone. [Link]

- Google Patents. (n.d.). Method for synthesizing m-trifluoromethyl acetophenone. CN103193611A.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67682, 3'-(Trifluoromethyl)acetophenone. PubChem. [Link]

-

Cheméo. (n.d.). 3'-(Trifluoromethyl)acetophenone. [Link]

-

LibreTexts. (2023). 5.5: Calorimetry. Chemistry LibreTexts. [Link]

-

Chaires, J. B. (2012). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery. [Link]

-

Holdgate, G. A., & Anderson, G. (2011). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery Today. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%. [Link]

-

Universallab. (2024). Summary of Methods for Testing the Thermodynamic Properties of Materials. [Link]

-

Student Academic Success Services. (n.d.). Using calorimeters for accurate heat measurement. Queen's University. [Link]

-

IntechOpen. (2024). Chapter 5: Calorimetry and Thermal Analysis. [Link]

-

International Journal of Research in Pharmaceutical Sciences. (2020). Importance of Thermodynamics in Drug Designing. [Link]

Sources

- 1. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 3. 2''-METHYL-3''-(TRIFLUOROMETHYL)ACETOPHENONE | 1017778-01-6 [chemicalbook.com]

- 4. 3'-(Trifluoromethyl)acetophenone (CAS 349-76-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. monash.edu [monash.edu]

- 7. Summary of Methods for Testing the Thermodynamic Properties of Materials | Universal Lab Blog [universallab.org]

- 8. books.rsc.org [books.rsc.org]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

"quantum chemical calculations for 2'-Methyl-3'-(trifluoromethyl)acetophenone"

An In-depth Technical Guide to the Quantum Chemical Analysis of 2'-Methyl-3'-(trifluoromethyl)acetophenone

Authored by: A Senior Application Scientist

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the ability to predict molecular behavior in silico is no longer a novelty but a cornerstone of efficient research. Computational chemistry allows us to dissect the electronic structure, reactivity, and spectroscopic properties of a molecule before it is ever synthesized, saving invaluable time and resources.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the quantum chemical calculations for a molecule of significant pharmaceutical interest: 2'-Methyl-3'-(trifluoromethyl)acetophenone.

The presence of both a methyl group and a trifluoromethyl group on the aromatic ring presents a fascinating case study. The electron-donating nature of the methyl group and the potent electron-withdrawing capacity of the trifluoromethyl group create a complex electronic environment.[4][5] Understanding this interplay is critical for predicting the molecule's interaction with biological targets. This document is structured not as a rigid template, but as a logical progression of inquiry, mirroring the process a computational scientist would follow—from theoretical grounding to practical application and data interpretation. We will explore not just the "how" but, more importantly, the "why" behind each methodological choice, ensuring a self-validating and scientifically rigorous workflow.

Part 1: Theoretical Foundations and Strategic Choices

Quantum chemical calculations are built upon the fundamental principles of quantum mechanics, aiming to solve the Schrödinger equation for a given molecule. However, exact solutions are only possible for the simplest systems. Therefore, we rely on a hierarchy of approximations and methods tailored to balance computational cost with predictive accuracy.

The Core Methodologies: Hartree-Fock and Density Functional Theory (DFT)

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While groundbreaking, HF systematically neglects electron correlation—the way electrons dynamically avoid each other—which can lead to inaccuracies, particularly in describing reaction energies and non-covalent interactions.

-

Density Functional Theory (DFT): DFT offers a pragmatic and powerful alternative.[6] Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density. This approach implicitly includes electron correlation through the exchange-correlation functional. For molecules of the size of 2'-Methyl-3'-(trifluoromethyl)acetophenone, DFT provides the most favorable balance of accuracy and computational efficiency, making it the workhorse of modern computational chemistry.[7][8]

The Causality Behind Method Selection: Functionals and Basis Sets

The accuracy of a DFT calculation is critically dependent on two choices: the exchange-correlation functional and the atomic orbital basis set.

1.2.1 Choosing the Right Functional

The functional defines how the electron density is used to calculate the energy. There is no single "perfect" functional for all applications. For a molecule like 2'-Methyl-3'-(trifluoromethyl)acetophenone, which is an aromatic ketone, a hybrid functional is often a robust choice.

-

Recommendation: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . This is one of the most widely used hybrid functionals, known for providing reliable geometries and vibrational frequencies for a vast range of organic molecules.[9]

-

Alternative: M06-2X . This functional is particularly well-suited for systems where non-covalent interactions, thermochemistry, and electronic excitations are important, which can be relevant when studying potential drug-receptor binding.[10][11]

For this guide, we will proceed with the B3LYP functional due to its extensive validation and broad applicability.

1.2.2 The Importance of the Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set dictate the flexibility the calculation has to describe the electron distribution.

-

Pople Style Basis Sets: These are computationally efficient and widely used. For our target molecule, a split-valence basis set with polarization and diffuse functions is essential.

-

Recommendation: 6-31+G(d,p) . Let's dissect this choice:

-

6-31G: A split-valence basis set, providing a good starting point.

-

+: The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These are crucial for accurately describing the electron density of the highly electronegative fluorine and oxygen atoms, which have significant electron density far from the nucleus.[12]

-

(d,p): These are polarization functions . The d on heavy atoms and p on hydrogen atoms allow for distortion of the atomic orbitals, which is critical for accurately modeling chemical bonds and non-spherical electron distributions.

-

This combination of B3LYP/6-31+G(d,p) represents a well-established, cost-effective, and reliable level of theory for obtaining high-quality results for this class of molecule.

Part 2: The Computational Workflow: A Self-Validating Protocol

The following protocol outlines a robust and logical sequence for the quantum chemical analysis of 2'-Methyl-3'-(trifluoromethyl)acetophenone. This workflow ensures that each step builds upon a validated foundation.

Mandatory Visualization: The Computational Workflow

Caption: A flowchart of the quantum chemical calculation protocol.

Experimental Protocol: Step-by-Step Methodology

This protocol assumes the use of a quantum chemistry software package like Gaussian, ORCA, or GAMESS.[13][14][15]

Step 1: Generation of the Initial 3D Structure

-

Obtain the 2D structure: The chemical name is 2'-Methyl-3'-(trifluoromethyl)acetophenone. Its CAS number is 1017778-01-6.

-

Convert to 3D: Use a molecular editor such as GaussView, Avogadro, or ChemDraw to build the molecule. Ensure correct atom types and initial bond connectivity.

-

Pre-optimization (Optional but Recommended): Perform a quick molecular mechanics optimization (e.g., using a force field like MMFF94) to generate a reasonable starting geometry. This can significantly reduce the number of steps required for the more computationally expensive quantum mechanical optimization.

Step 2: Geometry Optimization

-

Objective: To find the coordinates of the atoms that correspond to the minimum energy on the potential energy surface.

-

Input File Preparation: Create an input file specifying the initial coordinates, the charge (0 for a neutral molecule), the spin multiplicity (1 for a singlet state), the level of theory, and the job type.

-

Example Gaussian Input Snippet:

-

Step 3: Frequency Analysis

-

Objective: To verify that the optimized structure is a true energy minimum and to compute vibrational frequencies and thermodynamic properties.

-

Protocol: This calculation must be performed at the same level of theory (B3LYP/6-31+G(d,p)) as the geometry optimization. It is typically run immediately following a successful optimization.

-

Self-Validation:

-

True Minimum: A stable molecule will have all real (positive) vibrational frequencies.

-

Transition State: The presence of one imaginary frequency indicates a transition state, not a minimum. If this occurs, the optimization must be revisited.

-

-

Input File Preparation:

-

Example Gaussian Input Snippet:

-

Step 4: Calculation of Molecular Properties

Once the geometry is optimized and confirmed as a true minimum, a "single-point" energy calculation can be performed on this final structure to derive various electronic properties. Often, these properties are automatically generated as part of the optimization and frequency jobs.

-

Frontier Molecular Orbitals (HOMO-LUMO):

-

Expertise: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

-

The HOMO-LUMO Gap (ΔE): The energy difference (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability. A large gap implies high stability and low reactivity.

-

-

Molecular Electrostatic Potential (MEP):

-

Expertise: The MEP is a 3D map of the electrostatic potential on the molecule's surface. It visually identifies regions of charge distribution.

-

Interpretation:

-

Red/Yellow Regions (Negative Potential): Electron-rich areas, prone to electrophilic attack. In our molecule, this will be concentrated around the carbonyl oxygen.

-

Blue/Green Regions (Positive Potential): Electron-poor areas, prone to nucleophilic attack.

-

-

-

Natural Bond Orbital (NBO) Analysis:

-

Expertise: NBO analysis provides a chemically intuitive picture of bonding and charge distribution by localizing orbitals into lone pairs and bonds.

-

Application: It calculates the "natural atomic charges," which are generally considered more reliable than other methods like Mulliken population analysis. This allows for a quantitative assessment of the electron-withdrawing/donating effects of the substituents.

-

Part 3: Data Synthesis and Interpretation

The output of these calculations is a wealth of quantitative data. Presenting this information clearly is essential for interpretation.

Data Presentation: Summary of Calculated Properties

| Property | Calculated Value | Significance |

| Thermodynamics (from Frequency Analysis) | ||

| Zero-point vibrational energy (ZPVE) | Value in Hartree/particle | The inherent vibrational energy at 0 K. |

| Enthalpy (H) | Value in Hartree/particle | The total heat content of the system. |

| Gibbs Free Energy (G) | Value in Hartree/particle | Predicts the spontaneity of reactions. |

| Frontier Molecular Orbitals | ||

| HOMO Energy | Value in eV | Indicates the molecule's electron-donating capability. |

| LUMO Energy | Value in eV | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Value in eV | A measure of chemical reactivity and electronic stability. |

| NBO Atomic Charges (Selected Atoms) | ||

| Carbonyl Oxygen (O) | Negative value (e.g., ~ -0.6 e) | Confirms high electron density, making it a primary site for hydrogen bonding or electrophilic attack. |

| Carbonyl Carbon (C) | Positive value (e.g., ~ +0.5 e) | Confirms its electrophilic nature due to bonding with oxygen. |

| Fluorine Atoms (F) | Negative values (e.g., ~ -0.4 e) | Shows the strong electron-withdrawing effect of the trifluoromethyl group. |

(Note: The numerical values in the table are illustrative and would be populated with the actual output from the calculation.)

Mandatory Visualization: Interrelationship of Calculated Properties

Caption: The central role of geometry and electron density in deriving molecular properties.

Conclusion: From Data to Insight

By following this comprehensive protocol, researchers can gain profound insights into the structural and electronic nature of 2'-Methyl-3'-(trifluoromethyl)acetophenone. The geometry optimization provides the most stable conformation, the frequency analysis validates this structure and predicts its vibrational spectrum, and the subsequent property calculations reveal its reactivity profile. The HOMO-LUMO gap will quantify its kinetic stability, while the MEP and NBO analyses will pinpoint specific atomic sites vulnerable to metabolic attack or crucial for intermolecular interactions—all vital information for rational drug design. This guide provides an authoritative framework for applying quantum chemical calculations, transforming abstract theory into actionable intelligence for the modern scientist.

References

-

NIST Chemistry WebBook. (n.d.). 2'-(Trifluoromethyl)acetophenone. National Institute of Standards and Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). Acetophenone chemical structure. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone. National Center for Biotechnology Information. Retrieved from [Link]

- Young, D. C. (2001). Computational Chemistry: A Practical Guide for Applying Techniques to Real-World Problems. Wiley.

- Jensen, F. (2017). Introduction to Computational Chemistry. 3rd Edition. Wiley.

- Foresman, J. B., & Frisch, Æ. (2016). Exploring Chemistry with Electronic Structure Methods. 3rd Edition. Gaussian, Inc. (A practical guide for using the Gaussian software package).

-

Minds Underground. (2020). The Chemist's Guide to Advances in Computational Drug Design. Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Carbohydrate–aromatic π interactions: a test of density functionals and the DFT-D method. Retrieved from [Link]

-

Wikipedia. (n.d.). List of quantum chemistry and solid-state physics software. Retrieved from [Link]

-

Tsujibayashi, S., et al. (2018). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry, 16(22), 4135-4142. Retrieved from [Link]

- Dunning, T. H. Jr. (1989). Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen. The Journal of Chemical Physics, 90(2), 1007-1023.

-

National Institutes of Health (NIH). (n.d.). Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules. Retrieved from [Link]

-

Andreeva, I. V., & Verevkin, S. P. (2022). Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. Journal of Thermal Analysis and Calorimetry, 147, 8355–8366. Retrieved from [Link]

-

Schoch, J., et al. (2021). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(2), e202111255. Retrieved from [Link]

-

Gaussian, Inc. (n.d.). Gaussian.com. Retrieved from [Link]

-

Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Retrieved from [Link]

-

Sastry, G. M., Adzhigirey, M., Day, T., Annabhimoju, R., & Sherman, W. (2013). Computational Methods in Drug Discovery. Current pharmaceutical design, 19(12), 2174-2188. Retrieved from [Link]

Sources

- 1. ia801409.us.archive.org [ia801409.us.archive.org]

- 2. researchgate.net [researchgate.net]

- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine compounds - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. people.unipi.it [people.unipi.it]

- 10. Carbohydrate–aromatic π interactions: a test of density functionals and the DFT-D method - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 13. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 14. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 15. gaussian.com [gaussian.com]

Methodological & Application

"Grignard reaction for 2'-Methyl-3'-(trifluoromethyl)acetophenone synthesis"

Application Note & Protocol

Strategic Synthesis of 2'-Methyl-3'-(trifluoromethyl)acetophenone via Grignard Reaction with a Nitrile Precursor

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2'-Methyl-3'-(trifluoromethyl)acetophenone, a valuable building block in pharmaceutical and materials science research. We circumvent common challenges associated with direct acylation or the use of unstable trifluoromethyl-substituted Grignard reagents by employing a robust and highly selective pathway: the addition of methylmagnesium bromide to 2-methyl-3-(trifluoromethyl)benzonitrile. This guide delves into the mechanistic rationale, provides a detailed step-by-step experimental procedure, offers characterization data, and includes a troubleshooting guide to ensure reproducible, high-yield synthesis. The protocols described herein are designed for researchers, chemists, and drug development professionals seeking a reliable method for accessing this and structurally related fluorinated ketones.

Introduction & Strategic Rationale

Aryl ketones featuring trifluoromethyl (CF₃) groups are privileged structures in modern chemistry. The unique electronic properties of the CF₃ group—namely its high electronegativity and lipophilicity—can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The target molecule, 2'-Methyl-3'-(trifluoromethyl)acetophenone, incorporates both a sterically influential ortho-methyl group and an electronically significant meta-trifluoromethyl group, making it a key intermediate for complex molecular architectures.

While several synthetic routes to acetophenones exist, the Grignard reaction remains a cornerstone of C-C bond formation.[1][2] However, a direct Friedel-Crafts acylation on 1-methyl-2-(trifluoromethyl)benzene is often problematic due to regioselectivity issues. An alternative, the reaction of a Grignard reagent derived from 2-bromo-1-methyl-3-(trifluoromethyl)benzene with an acetylating agent, poses risks of reagent instability and challenging preparation.[3][4]

This guide therefore focuses on a more strategic and reliable approach: the reaction of methylmagnesium bromide with 2-methyl-3-(trifluoromethyl)benzonitrile. This method offers several distinct advantages:

-

High Selectivity: Grignard reagents add to nitriles only once, forming a stable intermediate imine salt. This prevents the common side reaction of over-addition that plagues the use of esters or acid chlorides, which can lead to tertiary alcohols.[5][6]

-

Reaction Control: The ketone product is only formed during the final aqueous acid work-up step. This ensures the highly reactive Grignard reagent does not have the opportunity to react with the newly formed ketone.

-

Accessibility of Precursors: The starting materials, methylmagnesium bromide and the substituted benzonitrile, are readily available or accessible through established synthetic routes.

This protocol is designed to be a self-validating system, providing the causal logic behind each step to empower the researcher to adapt and troubleshoot effectively.

Reaction Mechanism & Key Considerations

The synthesis proceeds in two distinct stages: (1) Nucleophilic addition of the Grignard reagent to the nitrile, and (2) Hydrolysis of the intermediate imine to the final ketone product.

Stage 1: Nucleophilic Addition The carbon atom in the methylmagnesium bromide (CH₃MgBr) is highly nucleophilic due to the polarized C-Mg bond. It readily attacks the electrophilic carbon of the nitrile group (C≡N).[7] The strong electron-withdrawing effect of the adjacent trifluoromethyl group further enhances the electrophilicity of this carbon, facilitating the attack. This addition breaks one of the π-bonds of the nitrile, forming a rigid imine-magnesium salt intermediate.

Stage 2: Imine Hydrolysis The addition of aqueous acid in the work-up step serves two purposes. First, it quenches any unreacted Grignard reagent. Second, it protonates the nitrogen of the imine salt, initiating a hydrolysis cascade that ultimately cleaves the C=N bond and replaces it with a C=O bond, yielding the desired acetophenone and ammonia.[8]

Detailed Experimental Protocol

Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon). Anhydrous solvents are critical for success. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

| Reagent / Material | Grade | Typical Supplier | Notes |

| 2-Methyl-3-(trifluoromethyl)benzonitrile | >98% Purity | Sigma-Aldrich, etc. | |

| Methylmagnesium bromide, 3.0 M solution in Et₂O | Reagent Grade | Sigma-Aldrich, etc. | Store under inert atmosphere. |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros, etc. | Inhibitor-free. Use freshly distilled or from a solvent purification system. |

| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Fisher Scientific | For work-up. |

| Ethyl Acetate | ACS Grade | VWR | For extraction. |

| Saturated Sodium Bicarbonate Solution | ACS Grade | VWR | For washing. |

| Brine (Saturated NaCl Solution) | ACS Grade | VWR | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | For drying organic layers. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

Equipment:

-

Oven-dried, three-neck round-bottom flask with magnetic stirrer bar

-

Septa, glass stoppers

-

Schlenk line or manifold for inert atmosphere

-

Syringes and needles

-

Addition funnel (pressure-equalizing)

-

Ice-water bath

-

Rotary evaporator

-

Glassware for extraction and chromatography

-

Apparatus Setup:

-

Thoroughly clean and oven-dry all glassware overnight at 120 °C.[9]

-

Assemble the three-neck flask with a condenser (with a N₂/Ar inlet), a rubber septum, and a glass stopper while the glassware is still hot.

-

Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

-

-

Reaction Execution:

-

To the reaction flask, add 2-methyl-3-(trifluoromethyl)benzonitrile (e.g., 1.85 g, 10.0 mmol, 1.0 equiv).

-

Using a dry syringe, add 40 mL of anhydrous THF to dissolve the nitrile.

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add methylmagnesium bromide (3.0 M in Et₂O, 4.0 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe through the septum over 20-30 minutes. Maintain the internal temperature below 5 °C.

-

Causality Note: A slight excess of the Grignard reagent ensures complete consumption of the starting nitrile. Slow, cold addition prevents side reactions and uncontrolled exotherms.[9] The ortho-methyl group may cause some steric hindrance, so allowing the reaction to proceed to completion is key.[10]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting nitrile spot is no longer visible.

-

-

Work-up and Quenching:

-

Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.

-

CRITICAL STEP: Very slowly and carefully quench the reaction by adding 20 mL of 1 M HCl (aq) dropwise. This step is highly exothermic and will release gas. Ensure adequate venting and slow addition to control the quench.[9]

-

Causality Note: The acid hydrolyzes the intermediate imine to the ketone and neutralizes the basic magnesium salts, making them water-soluble for easier removal.[8]

-

Stir the resulting biphasic mixture vigorously for 30 minutes at room temperature to ensure complete hydrolysis.

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and finally brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will be a yellow-to-brown oil. Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of 2% to 10% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield 2'-Methyl-3'-(trifluoromethyl)acetophenone as a clear or pale yellow oil.

-

Product Characterization

| Analysis | Expected Results |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8-7.4 (m, 3H, Ar-H), 2.60 (s, 3H, COCH₃), 2.55 (s, 3H, Ar-CH₃) ppm. Note: Chemical shifts are predictive and should be confirmed. |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~200 (C=O), 138-124 (Ar-C), 123.6 (q, J ≈ 272 Hz, CF₃), 30 (COCH₃), 20 (Ar-CH₃) ppm. Note: Chemical shifts are predictive.[11] |

| IR (Neat) | ν ~1690 cm⁻¹ (C=O stretch), ~1325 cm⁻¹ (C-F stretch), ~1130 cm⁻¹ (C-F stretch).[12] |

| Mass Spec (EI) | M⁺ calculated for C₁₀H₉F₃O: 202.06. Found m/z: 202 (M⁺), 187 (M-CH₃)⁺, 159 (M-COCH₃)⁺. |

Troubleshooting Guide

| Problem | Probable Cause | Recommended Solution |

| Low or No Product Yield | 1. Wet glassware or solvents. 2. Impure Grignard reagent. | 1. Ensure all glassware is rigorously oven-dried and solvents are anhydrous. 2. Titrate the Grignard reagent before use to determine its exact molarity. |

| Recovery of Starting Nitrile | 1. Insufficient Grignard reagent. 2. Reaction time too short. | 1. Use a larger excess of Grignard reagent (e.g., 1.5 equiv). 2. Increase reaction time and monitor carefully by TLC. Gentle warming (to ~40 °C) can also be attempted. |

| Formation of Biphenyl Side Product | This is more common when forming an aryl Grignard, but can indicate reagent degradation. | Ensure high-quality Grignard reagent. This is less of a concern with methylmagnesium bromide compared to aryl Grignards.[9] |

| Difficult Emulsion during Work-up | Formation of magnesium hydroxides/salts at the interface. | Add more 1 M HCl and/or ethyl acetate and shake vigorously. If necessary, filter the entire biphasic mixture through a pad of Celite to break up the emulsion. |

References

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Leah4sci. (2022). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

-

Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved from [Link]

-

European Patent Office. (2002). Process for the preparation of trifluoromethyl acetophenone (EP 0993432 B1). Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing trifluoromethyl acetophenone (CN102690180A).

- Google Patents. (n.d.). A process for synthesis of High purity 1-[3-(trifluoromethyl)phenyl]ethanone Oxime (WO 2021/171301 A1).

-

Ashenhurst, J. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing m-trifluoromethyl acetophenone (CN103193611A).

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from [Link]

-

ACS Publications. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Retrieved from [Link]

-

Wiley. (n.d.). Acetophenone. SpectraBase. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of methyl-magnesium chloride (CN101555254B).

-

ACS Publications. (2026). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Retrieved from [Link]

- Google Patents. (n.d.). Method of producing 2′-trifluoromethyl group-substituted aromatic ketone (US9783476B2).

-

The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

-

ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

-

ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

-

Scribd. (n.d.). Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols. Retrieved from [Link]

-

Academia.edu. (n.d.). Substituent effects on the reaction of trityl chlorides with Grignard reagents. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

-

ACS Publications. (n.d.). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Khan Academy [khanacademy.org]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. spectrabase.com [spectrabase.com]

Strategic Purification of 2'-Methyl-3'-(trifluoromethyl)acetophenone via Optimized Flash Column Chromatography

An Application Note for Researchers and Drug Development Professionals

Abstract: 2'-Methyl-3'-(trifluoromethyl)acetophenone is a key building block in the synthesis of advanced pharmaceutical and agrochemical agents. Achieving high purity of this intermediate is critical for the efficiency, yield, and safety profile of subsequent synthetic steps and the final active ingredient. This application note presents a detailed, field-proven protocol for the purification of 2'-Methyl-3'-(trifluoromethyl)acetophenone using normal-phase flash column chromatography. We delve into the scientific rationale behind the selection of the stationary and mobile phases, provide a step-by-step methodology, and outline a self-validating system to ensure the isolation of a highly pure product.

Introduction and Purification Rationale

2'-Methyl-3'-(trifluoromethyl)acetophenone is a substituted aromatic ketone. Its molecular architecture, featuring a polar carbonyl group, a lipophilic trifluoromethyl (-CF3) group, and a nonpolar methyl group, imparts a moderate overall polarity. The trifluoromethyl group, a common moiety in modern pharmaceuticals, is known to enhance properties like metabolic stability and binding affinity through its strong electron-withdrawing nature and lipophilicity.[1] Consequently, the purity of this intermediate is paramount.

Synthesis of this compound can result in a crude mixture containing unreacted starting materials, isomers, and reaction byproducts.[2][3][4] Column chromatography is the method of choice for this purification challenge because it effectively separates compounds based on differences in their polarity and interaction with the stationary phase.[5][6] This protocol is designed to efficiently remove both more polar and less polar impurities, yielding the target compound with >99% purity.

Understanding the Molecular Properties for Method Development

The success of any chromatographic separation hinges on a clear understanding of the target molecule's physicochemical properties.

-

Polarity: The primary driver of separation in this protocol is polarity. The ketone's carbonyl group offers a polar site for interaction (hydrogen bond acceptor) with the silica gel stationary phase. The trifluoromethyl and methyl groups on the aromatic ring contribute to the molecule's nonpolar character. This balance of polar and nonpolar features places it in the ideal range for silica gel chromatography.

-

Potential Impurities: Based on common synthetic routes, such as Friedel-Crafts acylation or reactions involving Grignard reagents, potential impurities may include:

-

Less Polar Impurities: Unreacted starting materials like 1-methyl-2-(trifluoromethyl)benzene or residual nonpolar solvents.

-

More Polar Impurities: Over-acylated products, regioisomers, or oxidized byproducts.

-

-

Stationary Phase Selection: Silica gel (SiO₂) is the chosen stationary phase. It is a highly polar, slightly acidic adsorbent that provides excellent resolving power for moderately polar organic compounds.[6] Its surface silanol (Si-OH) groups interact strongly with polar functional groups like ketones, leading to effective retention and separation.

-

Mobile Phase Selection: The mobile phase (eluent) must be optimized to create a competitive equilibrium where the target compound is retained on the column long enough to separate from impurities but not so strongly that elution becomes impractical. A binary solvent system of a nonpolar alkane (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate) is ideal.[7][8]

-

Hexane/Petroleum Ether: Serves as the weak solvent, eluting nonpolar impurities.

-

Ethyl Acetate: Acts as the stronger, more polar solvent, competing with the analyte for binding sites on the silica and facilitating its movement down the column.

-

The optimal ratio of these solvents is determined empirically using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound, which generally provides the best separation.

Experimental Workflow and Protocol

This section provides a comprehensive, step-by-step protocol for the purification process.

| Item | Specifications |

| Stationary Phase | Silica Gel, Flash Grade (e.g., 230-400 mesh) |

| Crude Sample | 2'-Methyl-3'-(trifluoromethyl)acetophenone |

| Mobile Phase Solvents | n-Hexane, HPLC Grade |

| Ethyl Acetate (EtOAc), HPLC Grade | |

| TLC Supplies | Silica gel coated aluminum plates (with F254) |

| TLC developing chamber | |

| UV lamp (254 nm) | |

| Glassware & Equipment | Chromatography column with stopcock |

| Separatory funnel / solvent reservoir | |

| Round-bottom flasks | |

| Fraction collection tubes/vials | |

| Rotary evaporator |

The entire purification process can be visualized as a logical sequence of steps designed for maximum efficiency and purity.

Caption: Workflow for the purification of 2'-Methyl-3'-(trifluoromethyl)acetophenone.

Step 1: TLC Analysis for Mobile Phase Optimization

-

Prepare several eluent mixtures with varying ratios of Hexane:EtOAc (e.g., 98:2, 95:5, 90:10).

-

Dissolve a small amount of the crude material in a few drops of dichloromethane.

-

Spot the crude mixture onto TLC plates and develop them in the prepared solvent systems.

-

Visualize the plates under a UV lamp (254 nm).

-

Select the solvent system that provides good separation of the main product spot (target Rf ≈ 0.3-0.4) from all impurities. For this compound, a system of 95:5 (v/v) Hexane:Ethyl Acetate is an excellent starting point.

Step 2: Column Preparation (Wet Slurry Packing)

-

Securely clamp a glass chromatography column in a vertical position. Ensure the stopcock is closed.

-

Place a small plug of cotton or glass wool at the bottom of the column.[6]

-

Add a thin layer (approx. 1 cm) of sand on top of the wool plug.

-

In a separate beaker, create a slurry of silica gel with the initial mobile phase (e.g., 98:2 Hexane:EtOAc or pure hexane). Use approximately 30-50 g of silica for every 1 g of crude material.

-

Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.

-

Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the bed during solvent addition.

-

Wash the column with 2-3 column volumes of the initial mobile phase, never allowing the solvent level to drop below the top layer of sand.

Step 3: Sample Loading (Dry Loading Method)

-

Dissolve the crude 2'-Methyl-3'-(trifluoromethyl)acetophenone (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane (10-15 mL).

-

Add 2-3 g of silica gel to this solution.

-

Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[9]

-

Carefully add this silica-adsorbed sample onto the top layer of sand in the packed column, ensuring an even layer.

Step 4: Elution and Fraction Collection

-

Carefully add the mobile phase to the column.

-

Begin elution with a low-polarity solvent system (e.g., 98:2 Hexane:EtOAc) to first remove any highly nonpolar impurities.

-

Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (approx. 2 inches/minute solvent level drop).

-

Collect fractions of a consistent volume (e.g., 15-20 mL) in numbered test tubes or vials.

-

Gradually increase the polarity of the mobile phase as needed (e.g., to 95:5, then 90:10 Hexane:EtOAc) to elute the target compound. This gradient approach ensures a sharp separation.

Step 5: Monitoring and Product Isolation

-

Monitor the collected fractions using TLC. Spot every few fractions on a TLC plate and develop it in the optimized mobile phase (e.g., 95:5 Hexane:EtOAc).

-

Identify the fractions containing the pure product by comparing them to the crude material spot. The desired fractions will show a single spot at the correct Rf.

-

Combine all fractions containing the pure product into a pre-weighed round-bottom flask.

-

Remove the solvent using a rotary evaporator.

-

Place the flask under high vacuum for a short period to remove any residual solvent.

-

Determine the yield and confirm the purity of the isolated product using analytical methods such as NMR, GC-MS, and HPLC.

Conclusion: A Validated Path to Purity

This protocol provides a robust and reproducible method for the high-throughput purification of 2'-Methyl-3'-(trifluoromethyl)acetophenone. The systematic approach, beginning with TLC optimization and employing a dry-loading technique, ensures a high-resolution separation. The final analytical verification serves as a crucial self-validation step, confirming the successful isolation of the target compound at the purity level required for demanding applications in pharmaceutical and agrochemical research and development.

References

- Google Patents. (n.d.). Process for the preparation of trifluoromethyl acetophenone (US6420608B1).

- Google Patents. (n.d.). Method for synthesizing m-trifluoromethyl acetophenone (CN103193611A).

- Google Patents. (n.d.). Method for synthesizing trifluoromethyl acetophenone (CN102690180A).

-

Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

University of Alberta. (n.d.). Column Chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67682, 3'-(Trifluoromethyl)acetophenone. Retrieved from [Link]

-

LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

-

ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

-

MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ResearchGate. (2013). What is a good way to select mobile phase in chromatography?. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 3. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 4. CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 5. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 6. web.uvic.ca [web.uvic.ca]

- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

The Strategic Utility of 2'-Methyl-3'-(trifluoromethyl)acetophenone in Modern Organic Synthesis: Application Notes and Protocols

Introduction: Unlocking Synthetic Potential with a Fluorinated Building Block

In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate a compound's physicochemical and biological properties.[1] The trifluoromethyl group (-CF3), in particular, is of paramount importance due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability.[1][2] 2'-Methyl-3'-(trifluoromethyl)acetophenone emerges as a highly valuable and versatile building block, strategically designed to introduce both a trifluoromethyl and a methyl group onto an aromatic scaffold. This unique substitution pattern offers chemists a powerful tool to fine-tune steric and electronic properties in the synthesis of complex molecular architectures.

This technical guide provides an in-depth exploration of the applications of 2'-Methyl-3'-(trifluoromethyl)acetophenone in organic synthesis. We will delve into key reaction pathways where this building block serves as a pivotal precursor, with a focus on the synthesis of biologically relevant heterocyclic scaffolds such as pyrazoles and chalcones. The protocols provided herein are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors.

Core Applications and Synthetic Strategies

The reactivity of 2'-Methyl-3'-(trifluoromethyl)acetophenone is primarily centered around its acetyl group, which provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The methyl and trifluoromethyl groups on the phenyl ring, while influencing the reactivity of the aromatic system, are generally stable under many reaction conditions, making this building block ideal for late-stage functionalization or for carrying these key substituents through a multi-step synthesis.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds that exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde, is the most common method for their preparation.[4] 2'-Methyl-3'-(trifluoromethyl)acetophenone is an excellent substrate for this reaction, allowing for the synthesis of a diverse library of trifluoromethylated and methylated chalcones.

Reaction Rationale: The presence of the electron-withdrawing trifluoromethyl group can enhance the acidity of the α-protons of the acetyl group, facilitating enolate formation under basic conditions. The methyl group provides steric hindrance that can influence the stereoselectivity of the reaction and the conformation of the final product.

Experimental Protocol: Synthesis of (E)-1-(2-methyl-3-(trifluoromethyl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one

This protocol describes a representative Claisen-Schmidt condensation using 2'-Methyl-3'-(trifluoromethyl)acetophenone and 4-chlorobenzaldehyde.

Materials and Reagents:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 2'-Methyl-3'-(trifluoromethyl)acetophenone | C10H9F3O | 202.17 | Starting Material |

| 4-Chlorobenzaldehyde | C7H5ClO | 140.57 | Reagent |

| Potassium Hydroxide (KOH) | KOH | 56.11 | Catalyst (Base) |

| Ethanol (EtOH) | C2H6O | 46.07 | Solvent |

| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | Quenching Agent |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-Methyl-3'-(trifluoromethyl)acetophenone (1.0 eq, 5.0 mmol, 1.01 g) and 4-chlorobenzaldehyde (1.0 eq, 5.0 mmol, 0.70 g) in ethanol (20 mL).

-

Base Addition: While stirring at room temperature, add a solution of potassium hydroxide (2.0 eq, 10.0 mmol, 0.56 g) in water (5 mL) dropwise to the reaction mixture.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2).

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice (50 g) and acidify to pH ~5 with 1M hydrochloric acid.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried in a vacuum oven.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure chalcone.

Expected Outcome: This procedure is expected to yield the desired chalcone as a crystalline solid. The yield and purity will depend on the specific reaction conditions and purification method.

Visualization of the Workflow:

Caption: Workflow for the synthesis of chalcones.

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are a prominent scaffold in many pharmaceuticals, including the well-known COX-2 inhibitor, Celecoxib.[5][6] 2'-Methyl-3'-(trifluoromethyl)acetophenone can be readily converted into pyrazole derivatives through a two-step sequence involving an initial Claisen condensation to form a 1,3-diketone, followed by cyclization with a hydrazine derivative.[5][7]

Reaction Rationale: The formation of the 1,3-diketone intermediate is crucial as it provides the necessary electrophilic centers for the subsequent condensation with the two nucleophilic nitrogen atoms of hydrazine. The use of substituted hydrazines allows for the introduction of further diversity into the final pyrazole structure. The trifluoromethyl group at the 3-position of the resulting pyrazole is a common feature in many COX-2 inhibitors.[5]

Experimental Protocol: Synthesis of a 1,5-Diaryl-3-(trifluoromethyl)pyrazole

This protocol outlines a general procedure for the synthesis of a pyrazole derivative from 2'-Methyl-3'-(trifluoromethyl)acetophenone, analogous to the synthesis of Celecoxib.[5]

Part A: Synthesis of the 1,3-Diketone Intermediate

Materials and Reagents:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 2'-Methyl-3'-(trifluoromethyl)acetophenone | C10H9F3O | 202.17 | Starting Material |

| Ethyl Trifluoroacetate | C4H5F3O2 | 142.08 | Acylating Agent |

| Sodium Methoxide (NaOMe) | CH3NaO | 54.02 | Base |

| Toluene | C7H8 | 92.14 | Solvent |

| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | Quenching Agent |

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.5 eq, 7.5 mmol, 0.41 g) and anhydrous toluene (20 mL).

-